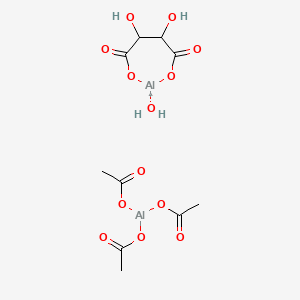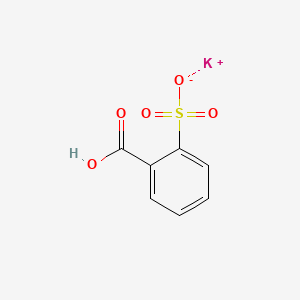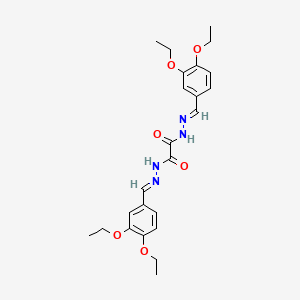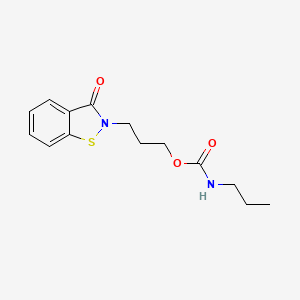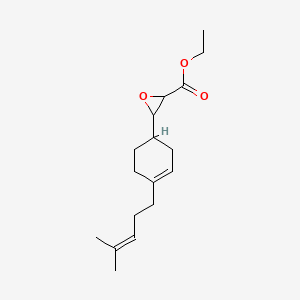
Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 282-934-0, also known as mercurous oxide, is a chemical compound with the molecular formula Hg2O. It is a black or dark brown solid that is known for its unique properties and applications in various fields.
準備方法
Mercurous oxide can be synthesized through several methods:
Direct Synthesis: By heating mercury in the presence of oxygen, mercurous oxide can be formed directly.
Reaction with Alkali: Another method involves reacting mercurous nitrate with a strong alkali, such as sodium hydroxide, to precipitate mercurous oxide.
Industrial Production: Industrially, mercurous oxide is produced by the controlled oxidation of mercury in a specific environment to ensure the purity and stability of the compound.
化学反応の分析
Mercurous oxide undergoes several types of chemical reactions:
Decomposition: When heated, mercurous oxide decomposes into mercury and oxygen.
Reduction: It can be reduced to metallic mercury using reducing agents like hydrogen or carbon monoxide.
Oxidation: Mercurous oxide can be oxidized to mercuric oxide (HgO) in the presence of strong oxidizing agents.
Substitution: It reacts with acids to form mercurous salts and water.
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids. The major products formed from these reactions are metallic mercury, oxygen, and mercurous salts.
科学的研究の応用
Mercurous oxide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, mercurous oxide is used in the study of mercury’s effects on biological systems.
Medicine: Historically, it has been used in medicinal preparations, although its use has declined due to toxicity concerns.
Industry: In the industrial sector, mercurous oxide is used in the production of certain types of batteries and as a catalyst in chemical manufacturing processes.
作用機序
The mechanism by which mercurous oxide exerts its effects involves its ability to release mercury ions. These ions can interact with various molecular targets, including enzymes and cellular components, disrupting normal cellular functions. The pathways involved include oxidative stress and inhibition of enzyme activity, leading to cellular damage and toxicity.
類似化合物との比較
Mercurous oxide can be compared with other mercury compounds such as mercuric oxide (HgO) and mercurous chloride (Hg2Cl2):
Mercuric Oxide (HgO): Unlike mercurous oxide, mercuric oxide is a red or yellow solid and is more stable. It is used in different applications, including as a pigment and in the production of mercury batteries.
Mercurous Chloride (Hg2Cl2):
Mercurous oxide is unique due to its specific oxidation state and its distinct chemical and physical properties, which make it suitable for particular applications that other mercury compounds may not be able to fulfill.
特性
CAS番号 |
84473-79-0 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
ethyl 3-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-4-19-17(18)16-15(20-16)14-10-8-13(9-11-14)7-5-6-12(2)3/h6,8,14-16H,4-5,7,9-11H2,1-3H3 |
InChIキー |
PVRRNOXJDZFUFX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)C2CCC(=CC2)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)


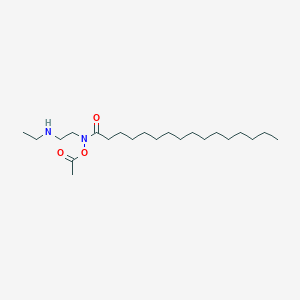
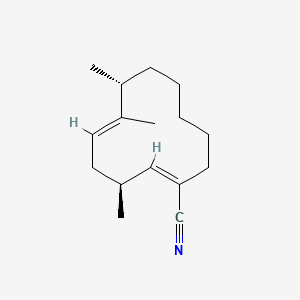
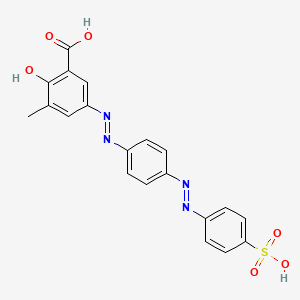
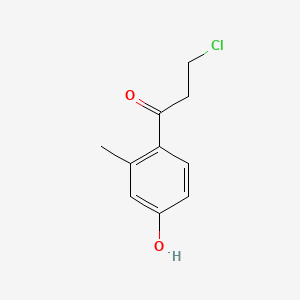
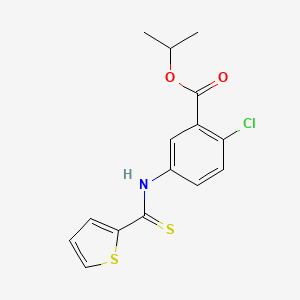
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
